molecular formula C20H14O3 B13820716 3-(4-Hydroxyphenyl)-3-phenyl-2-benzofuran-1-one CAS No. 4366-02-3

3-(4-Hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

Cat. No.: B13820716
CAS No.: 4366-02-3
M. Wt: 302.3 g/mol
InChI Key: NHXWHNLPLPWQIG-UHFFFAOYSA-N
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Description

3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with phenyl and hydroxyphenyl substituents, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity . Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxyphenyl derivatives with different oxidation states.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce hydroxyphenyl derivatives .

Mechanism of Action

The mechanism by which 3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death. The compound’s antioxidant properties are likely due to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE stands out due to its unique benzofuran core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

4366-02-3

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H14O3/c21-16-12-10-15(11-13-16)20(14-6-2-1-3-7-14)18-9-5-4-8-17(18)19(22)23-20/h1-13,21H

InChI Key

NHXWHNLPLPWQIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)O

Origin of Product

United States

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